
2-Methyl-3,8-dibromo-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,8-dibromo-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a well-known ligand in coordination chemistry. This compound is characterized by the presence of two bromine atoms at the 3 and 8 positions and a methyl group at the 2 position on the phenanthroline ring. It is used in various chemical and biological applications due to its unique structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-3,8-dibromo-1,10-phenanthroline can be synthesized through the bromination of 2-methyl-1,10-phenanthroline. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3,8-dibromo-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF) or toluene.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 2-methyl-3,8-dimethoxy-1,10-phenanthroline or 2-methyl-3,8-diamino-1,10-phenanthroline.
Coupling Products: Products from coupling reactions can include various biaryl or alkynyl derivatives of 2-methyl-1,10-phenanthroline.
Applications De Recherche Scientifique
2-Methyl-3,8-dibromo-1,10-phenanthroline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-methyl-3,8-dibromo-1,10-phenanthroline primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the phenanthroline ring act as donor sites, forming stable complexes with various metal ions. These metal complexes can exhibit unique electronic, magnetic, and catalytic properties, making them useful in a wide range of applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,8-Dibromo-1,10-phenanthroline: Lacks the methyl group at the 2 position, which can influence its electronic properties and reactivity.
2-Methyl-1,10-phenanthroline: Lacks the bromine atoms, making it less reactive in substitution and coupling reactions.
1,10-Phenanthroline: The parent compound, widely used as a ligand in coordination chemistry.
Uniqueness
2-Methyl-3,8-dibromo-1,10-phenanthroline is unique due to the presence of both bromine atoms and a methyl group, which enhance its reactivity and allow for the formation of a wide range of derivatives through substitution and coupling reactions. This makes it a versatile compound in both synthetic and applied chemistry .
Propriétés
Numéro CAS |
676578-10-2 |
|---|---|
Formule moléculaire |
C13H8Br2N2 |
Poids moléculaire |
352.02 g/mol |
Nom IUPAC |
3,8-dibromo-2-methyl-1,10-phenanthroline |
InChI |
InChI=1S/C13H8Br2N2/c1-7-11(15)5-9-3-2-8-4-10(14)6-16-12(8)13(9)17-7/h2-6H,1H3 |
Clé InChI |
AYMQLNGTPOSRGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2C=CC3=CC(=CN=C3C2=N1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12537413.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid](/img/structure/B12537417.png)
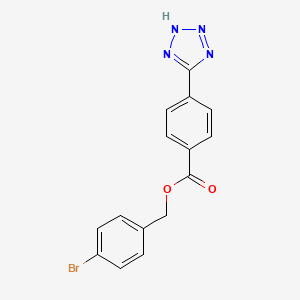
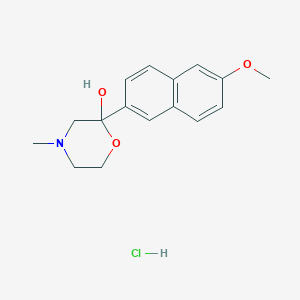
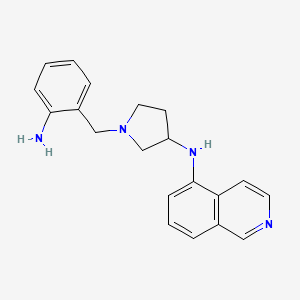
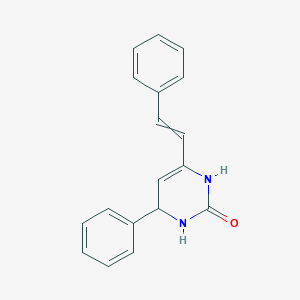
![4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline](/img/structure/B12537446.png)
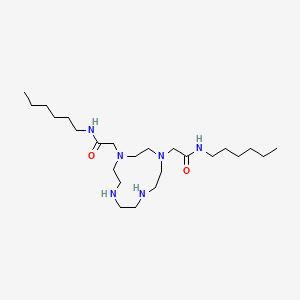
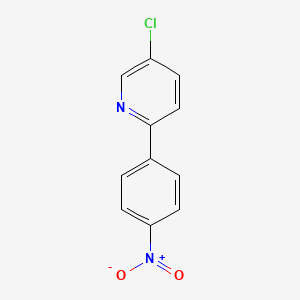

![1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester](/img/structure/B12537466.png)

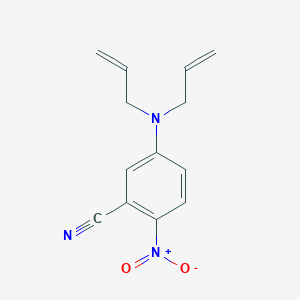
![6-(2-Nitrophenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12537485.png)
